Imiglitazar
描述
依米格列扎是一种合成的有机化合物,它作为过氧化物酶体增殖物激活受体α和过氧化物酶体增殖物激活受体γ的双重激动剂。 它最初由武田药品工业株式会社开发,用于治疗2型糖尿病 。 该化合物在调节脂质代谢和改善胰岛素敏感性方面显示出潜力 .
准备方法
依米格列扎的合成涉及多个步骤,包括形成恶唑环和随后的官能化。 其中一条合成路线包括用合适的试剂与5-甲基-2-苯基-1,3-恶唑反应,引入甲氧基和苄氧基亚氨基 。 工业生产方法是专有的,涉及优化的反应条件,以确保高产率和纯度 .
化学反应分析
依米格列扎会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成相应的氧化物。
还原: 可以进行还原反应来修饰官能团。
取代: 依米格列扎中的芳香环可以进行亲电取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲电试剂
科学研究应用
依米格列扎因其在各个领域的应用而被广泛研究:
化学: 用作研究双重激动剂活性的模型化合物。
生物学: 研究其对脂质代谢和胰岛素敏感性的影响。
医学: 作为治疗2型糖尿病和非酒精性脂肪性肝病的潜在治疗剂进行探索
工业: 用于开发针对代谢性疾病的新型药物.
作用机制
依米格列扎通过激活过氧化物酶体增殖物激活受体α和过氧化物酶体增殖物激活受体γ来发挥作用。 这些受体参与调节脂质代谢、葡萄糖稳态和炎症 。 通过与这些受体结合,依米格列扎调节参与这些途径的基因表达,从而改善胰岛素敏感性和脂质谱 .
相似化合物的比较
依米格列扎因其对过氧化物酶体增殖物激活受体α和过氧化物酶体增殖物激活受体γ的双重激动剂活性而独一无二。类似的化合物包括:
罗格列酮: 一种选择性过氧化物酶体增殖物激活受体γ激动剂。
非诺贝特: 一种选择性过氧化物酶体增殖物激活受体α激动剂。
沙罗格列扎: 另一种过氧化物酶体增殖物激活受体α和过氧化物酶体增殖物激活受体γ的双重激动剂。与这些化合物相比,依米格列扎具有更广泛的活性范围,可能提供更全面的代谢益处.
属性
IUPAC Name |
(4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVDFHLHKNJICZ-QCWLDUFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO/N=C(\CCC(=O)O)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870280 | |
Record name | Imiglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250601-04-8 | |
Record name | Imiglitazar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250601048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imiglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imiglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7244710F59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。